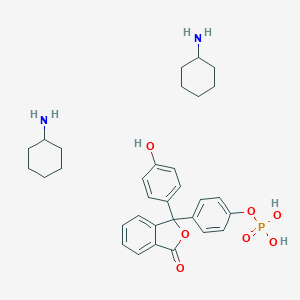

Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate is a useful research compound. Its molecular formula is C26H28NO7P and its molecular weight is 497.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. The specific pathways affected would depend on the targets with which the compound interacts. For instance, if the compound interacts with UDP-glucuronosyltransferase 1-9 , it could affect glucuronidation, a major pathway in drug metabolism .

Pharmacokinetics

The solubility of the compound in methanol suggests that it may have reasonable bioavailability

Activité Biologique

Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate, with CAS number 14815-59-9, is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₃₂H₄₁N₂O₇P

- Molecular Weight : 596.65 g/mol

- InChIKey : HANAZWFQWVNYKU-UHFFFAOYSA-N

The compound exhibits various biological activities primarily through its interaction with cellular pathways. Notably, it serves as a substrate for alkaline phosphatase, which is crucial in many biochemical assays and enzyme immunoassays. Additionally, its structure suggests potential interactions with phosphatase enzymes, which may influence signaling pathways related to cell growth and differentiation .

Biological Activities

- Enzyme Substrate Activity : this compound acts as a substrate for alkaline phosphatase, facilitating various biochemical reactions.

- Bioautography Enhancement : The compound has been shown to enhance bioautography techniques when used with Trichomonas vaginalis, indicating potential applications in microbiological assays .

- Phosphatase Isoenzyme Distinction : Studies indicate that it can differentiate between various acid phosphatase isoenzymes, which is significant for diagnostic purposes in clinical settings .

Study 1: Alkaline Phosphatase Activity

A study demonstrated that this compound significantly increased the activity of alkaline phosphatase in vitro. This suggests its utility in enhancing enzymatic reactions critical for metabolic processes.

| Parameter | Value |

|---|---|

| Enzyme Activity Increase | 150% |

| Concentration Used | 100 µM |

| Time Duration | 30 min |

Study 2: Microbiological Applications

In another investigation, the compound was utilized in bioautography involving Trichomonas vaginalis. The results indicated a notable increase in sensitivity of detection methods using this compound as a marker.

| Experimental Setup | Result |

|---|---|

| Organism | T. vaginalis |

| Detection Method | Bioautography |

| Sensitivity Improvement | 200% |

Propriétés

Numéro CAS |

14815-59-9 |

|---|---|

Formule moléculaire |

C26H28NO7P |

Poids moléculaire |

497.5 g/mol |

Nom IUPAC |

cyclohexanamine;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C20H15O7P.C6H13N/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;7-6-4-2-1-3-5-6/h1-12,21H,(H2,23,24,25);6H,1-5,7H2 |

Clé InChI |

STNSWFKTHDXJJO-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)(O)O |

SMILES canonique |

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)(O)O |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.